Cas no 1443313-71-0 ((2-chloro-6-fluorophenyl)-(1,3-thiazol-2-yl)methanone)

(2-Chloro-6-fluorophenyl)-(1,3-thiazol-2-yl)methanone is a fluorinated and chlorinated aromatic ketone derivative featuring a thiazole moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional halogenated aromatic system, which enhances reactivity in cross-coupling reactions and serves as a versatile scaffold for further derivatization. The presence of both fluorine and chlorine substituents on the phenyl ring may influence electronic properties, potentially improving binding affinity in bioactive molecules. The thiazole ring contributes to its stability and offers additional sites for functionalization. This compound is suitable for applications in medicinal chemistry, agrochemical development, and materials science, where tailored halogenated heterocycles are required.
(2-chloro-6-fluorophenyl)-(1,3-thiazol-2-yl)methanone structure
1443313-71-0 structure
Product name:(2-chloro-6-fluorophenyl)-(1,3-thiazol-2-yl)methanone
CAS No:1443313-71-0
MF:C10H5ClFNOS
MW:241.669203519821
MDL:MFCD22373472
CID:5189998

(2-chloro-6-fluorophenyl)-(1,3-thiazol-2-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (2-chloro-6-fluorophenyl)-(1,3-thiazol-2-yl)methanone
    • MDL: MFCD22373472
    • Inchi: 1S/C10H5ClFNOS/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H
    • InChI Key: GKSLHTQNBIEHCP-UHFFFAOYSA-N
    • SMILES: C(C1=C(F)C=CC=C1Cl)(C1=NC=CS1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2

(2-chloro-6-fluorophenyl)-(1,3-thiazol-2-yl)methanone Pricemore >>

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Additional information on (2-chloro-6-fluorophenyl)-(1,3-thiazol-2-yl)methanone

Introduction to (2-chloro-6-fluorophenyl)-(1,3-thiazol-2-yl)methanone (CAS No. 1443313-71-0)

(2-chloro-6-fluorophenyl)-(1,3-thiazol-2-yl)methanone, with the CAS number 1443313-71-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles and features a unique combination of a chloro-substituted and fluoro-substituted phenyl group linked to a thiazole ring through a carbonyl group. The structural diversity and functional group richness of this compound make it an attractive candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of (2-chloro-6-fluorophenyl)-(1,3-thiazol-2-yl)methanone is characterized by its aromatic phenyl ring substituted with chlorine and fluorine atoms, which confer specific electronic and steric properties. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, further enhances the compound's reactivity and biological activity. The carbonyl group linking the phenyl and thiazole moieties plays a crucial role in mediating intermolecular interactions, making this compound a valuable scaffold for drug design.

Recent studies have highlighted the potential of (2-chloro-6-fluorophenyl)-(1,3-thiazol-2-yl)methanone in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its potent antifungal activity against several clinically relevant fungal pathogens. The unique combination of chloro and fluoro substituents on the phenyl ring, along with the thiazole moiety, contributes to its enhanced efficacy against fungal infections. This makes it a promising lead compound for the development of new antifungal agents.

In addition to its antifungal properties, (2-chloro-6-fluorophenyl)-(1,3-thiazol-2-yl)methanone has shown potential as an anticancer agent. A study published in Cancer Research reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation. These findings suggest that (2-chloro-6-fluorophenyl)-(1,3-thiazol-2-yl)methanone could be further optimized to develop more effective anticancer drugs.

The pharmacokinetic properties of (2-chloro-6-fluorophenyl)-(1,3-thiazol-2-yl)methanone have also been investigated to assess its suitability for therapeutic applications. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its good oral bioavailability and low toxicity make it an attractive candidate for preclinical and clinical development. Moreover, its stability under physiological conditions ensures that it remains active in vivo.

Synthetic methods for the preparation of (2-chloro-6-fluorophenyl)-(1,3-thiazol-2-yl)methanone have been extensively studied to optimize yield and purity. One common approach involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. This method provides a straightforward route to synthesize the compound with high purity and yield. Alternative synthetic routes have also been explored to improve scalability and cost-effectiveness for large-scale production.

The versatility of (2-chloro-6-fluorophenyl)-(1,3-thiazol-2-yl)methanone extends beyond its direct therapeutic applications. It serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities. For example, researchers have utilized this compound as a starting material to develop novel inhibitors targeting specific enzymes involved in disease pathways. The ability to introduce additional functional groups or modify existing substituents allows for fine-tuning of pharmacological properties, enhancing the compound's therapeutic potential.

In conclusion, (2-chloro-6-fluorophenyl)-(1,3-thiazol-2-yl)methanone (CAS No. 1443313-71-0) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of new therapeutic agents targeting fungal infections and cancer. Ongoing research continues to uncover new applications and optimize its properties for clinical use.

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